N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide is a tetrahydroquinoline (THQ)-derived sulfonamide compound characterized by a benzenesulfonyl group at the 1-position of the THQ core and a 4-methoxybenzenesulfonamide moiety at the 7-position.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-29-19-11-13-20(14-12-19)30(25,26)23-18-10-9-17-6-5-15-24(22(17)16-18)31(27,28)21-7-3-2-4-8-21/h2-4,7-14,16,23H,5-6,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRJSZRNDXACHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the initial formation of the tetrahydroquinoline core, followed by the introduction of the benzenesulfonyl group and the methoxybenzene sulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of new sulfonamide derivatives.
Scientific Research Applications
Chemistry
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide serves as a valuable reagent in organic synthesis. Its sulfonamide group allows it to participate in various chemical reactions, making it useful for synthesizing more complex molecules.
Biology
This compound has been investigated for its potential biological activities:
- Antimicrobial Properties : It shows promise as an antimicrobial agent by inhibiting bacterial growth through mechanisms similar to traditional sulfonamides that target folic acid synthesis in bacteria.
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines by interfering with cellular signaling pathways.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating bacterial infections and cancers.
Industry
The compound's robust chemical properties enable its use in the development of specialized materials. It can serve as a catalyst in industrial chemical processes or be incorporated into polymers and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- 1-Position Modifications : The benzenesulfonyl group in the target compound contrasts with propylsulfonyl (smaller alkyl chain) in and butyryl/naphthalen-2-ylmethyl in . Larger aromatic substituents (e.g., naphthalene) may enhance receptor binding but reduce solubility.
Pharmacological and Physicochemical Properties
- Receptor Binding : Compounds like 14d (from ) exhibit mixed-efficacy μ-opioid receptor (MOR) modulation due to bulky substituents (e.g., naphthalen-2-ylmethyl), which the target compound lacks.
- Metabolic Stability : Sulfonamide groups generally enhance metabolic stability, but the 4-methoxy group in the target compound may increase susceptibility to oxidative metabolism compared to fluorinated analogs (e.g., ).
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide is an intriguing compound in medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
This compound belongs to the class of sulfonamides, characterized by a sulfonamide functional group attached to a tetrahydroquinoline ring. The presence of the benzenesulfonyl group enhances its solubility and biological activity. The methoxy group on the benzene ring may also influence its pharmacological properties.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₉N₂O₅S₂ |
| IUPAC Name | This compound |
| Functional Groups | Sulfonamide, Methoxy |
| Solubility | Soluble in polar solvents |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biological processes. Research indicates that sulfonamides often function as enzyme inhibitors by mimicking substrates or interacting with active sites.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties similar to other sulfonamides. The mechanism involves:
- Inhibition of Dihydropteroate Synthase : This enzyme is crucial for bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), the compound can effectively inhibit this pathway.
Anticancer Activity
Recent studies have explored the anticancer potential of related sulfonamide derivatives. For instance:
- In vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For example, benzenesulfonamides have been reported to exhibit significant inhibition against breast cancer cell lines with IC50 values indicating potent activity (e.g., IC50 = 3.99 ± 0.21 µM) .
Table 2: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) |
|---|---|---|
| N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline derivative | Anticancer | 3.99 ± 0.21 |
| N-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline | Antimicrobial | Not specified |
Case Study 1: Anticancer Efficacy
A study assessed the anticancer efficacy of a related tetrahydroquinoline derivative in hypoxic conditions typical for solid tumors. The findings indicated that these compounds could induce apoptosis in cancer cells through activation of caspases .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of human carbonic anhydrases (hCAs), which are implicated in various physiological processes and diseases. The study highlighted that certain sulfonamide derivatives exhibited significant inhibition against hCA isoforms I and II .
Comparative Analysis with Other Sulfonamides
The unique substitution pattern of this compound allows for comparison with other sulfonamide derivatives:
Table 3: Comparison of Sulfonamide Derivatives
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline | Lacks methoxy group | Moderate |
| N-(phenylsulfonyl)-1,2-dihydroquinoline | Contains phenylsulfonyl group | High anticancer activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide?
- Methodology : A two-step approach is commonly employed:
Sulfonylation : React the tetrahydroquinoline precursor with benzenesulfonyl chloride in pyridine using catalytic DMAP (4-dimethylaminopyridine) to form the benzenesulfonyl intermediate .
Coupling : Introduce the 4-methoxybenzenesulfonamide group via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, hydrogenation with Pd/C under H₂ atmosphere followed by sulfonylation with 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) and triethylamine .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Techniques :
- NMR Spectroscopy : Analyze - and -NMR to confirm substituent positions and sulfonamide linkage. For example, the methoxy group () typically appears as a singlet at ~3.8 ppm in -NMR .
- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions, as demonstrated for analogous sulfonamides in Acta Crystallographica .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .
Q. What solvent systems are optimal for solubility and reactivity studies?
- Solubility : The compound is moderately soluble in polar aprotic solvents (e.g., DCM, DMF, DMSO) but poorly in water. Methanol or ethanol may be used for recrystallization .
- Reactivity : Use anhydrous DCM or THF for sulfonylation reactions to minimize hydrolysis .
Advanced Research Questions
Q. How can catalytic conditions be optimized for regioselective sulfonylation?
- Approach :
- Catalyst Screening : Test palladium complexes (e.g., Pd(OAc)₂, Pd/C) under hydrogenation conditions to reduce nitro or azo intermediates while preserving sulfonamide functionality .
- Temperature Control : Lower temperatures (0–25°C) may improve selectivity during sulfonyl chloride coupling .
Q. What strategies address contradictions in bioactivity data across structural analogs?
- Case Study : While some sulfonamides exhibit antimicrobial activity, others show no efficacy. To resolve discrepancies:
Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzene ring to enhance binding affinity, as seen in N-(4-methoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide .
Bioassay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls to minimize variability .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Protocols :
- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase). Compare results with experimental IC₅₀ values from enzyme inhibition assays .
- MD Simulations : Simulate ligand-protein stability in aqueous environments (e.g., GROMACS) to assess binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
